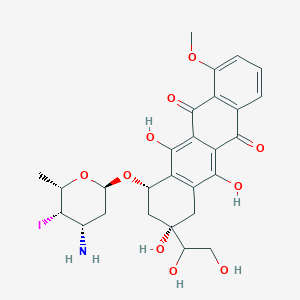

4'-Deoxy-4'-iododoxorubicinol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

111865-30-6 |

|---|---|

Molecular Formula |

C27H30INO10 |

Molecular Weight |

655.4 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-iodo-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H30INO10/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,30-31,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,16?,17-,22+,27-/m0/s1 |

InChI Key |

KLVKZKZLMNCPHM-WTNDLEHGSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)I |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)I |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)I |

Synonyms |

4'-deoxy-4'-iododoxorubicinol 4'-IDDR 4'-iodo-4'-deoxydoxorubicinol 4'-iododoxorubicinol |

Origin of Product |

United States |

Synthetic Routes and Structural Characterization of 4 Deoxy 4 Iododoxorubicinol

Overview of Semisynthetic Derivation Strategies

4'-Deoxy-4'-iododoxorubicinol is a derivative of doxorubicin (B1662922), a widely used anthracycline antibiotic in cancer chemotherapy. nih.gov The development of doxorubicin analogues is a key strategy aimed at improving its therapeutic index, primarily by reducing dose-related side effects like cardiotoxicity and overcoming drug resistance. nih.govwaocp.org Semisynthetic modifications of the doxorubicin molecule, particularly at the C-4' position of the daunosamine (B1196630) sugar moiety, have been a fruitful area of research. google.com

The synthesis of this compound and its parent compound, 4'-Deoxy-4'-iododoxorubicin (B1235279), typically starts from doxorubicin or its close analogue, daunorubicin (B1662515). google.comevitachem.com These parent compounds are natural products derived from Streptomyces peucetius. nih.gov The chemical modifications involve targeted reactions to replace the 4'-hydroxyl group of the amino sugar with an iodine atom. google.comoup.com This substitution is a key feature of this class of analogues and is achieved through specific chemical derivatization techniques. google.com For instance, known derivatives such as 4'-epimerized (epirubicin) or 4'-deoxy versions of doxorubicin serve as precursors or conceptual models for these syntheses. nih.govgoogle.comnih.gov The process often involves reductive alkylation methods to create new derivatives. google.com The reduction of the C-13 ketone to a hydroxyl group, which differentiates doxorubicinol (B1670906) from doxorubicin, is another critical step in the synthesis. nih.gov These strategies focus on altering the physicochemical properties of the parent molecule to enhance its pharmacological profile. waocp.org

The rationale behind these modifications is to create analogues with altered biological activity. oup.comresearchgate.net For example, epirubicin, a semisynthetic derivative of doxorubicin, is obtained by the epimerization of the hydroxyl group in the amino sugar moiety and exhibits lower cardiotoxicity. nih.govresearchgate.net The synthesis of compounds like this compound is part of a broader effort to develop anthracyclines with improved efficacy and reduced toxicity. google.com

Crystallographic and Spectroscopic Elucidation of Molecular Structure

The molecular structure of this compound and its parent compounds has been elucidated through various analytical techniques, with X-ray crystallography and spectroscopy being central to understanding their three-dimensional conformation and interactions.

Spectroscopic methods are crucial for characterizing these complex molecules. For instance, fluorescence spectroscopy has been employed to study the interaction of 4'-Deoxy-4'-iododoxorubicin with DNA and nucleosomes. oup.comnih.gov These studies reveal that the intense fluorescence of the compound is significantly quenched upon intercalation into the DNA base pairs. oup.com Microspectrofluorometry has also been used to quantify the intranuclear concentration of the drug in living cells, providing insights into its uptake and mechanism of action. nih.govaacrjournals.org Furthermore, electron spectroscopic imaging (ESI) has offered high-resolution mapping of the intracellular distribution of 4'-Deoxy-4'-iododoxorubicin, confirming that its primary target is the nuclear DNA. nih.gov

In these complexes, the aglycone chromophore of the drug intercalates between the base pairs of the DNA double helix. oup.comresearchgate.net The iodine substituent at the 4' position does not fundamentally alter this intercalation geometry compared to previously studied anthracycline complexes. oup.comresearchgate.netoup.com However, it does appear to have a marked effect on the solvent environment surrounding the complex, which could influence its interactions with DNA and associated proteins within the cell. oup.comresearchgate.netoup.com The drug's daunosamine sugar sits (B43327) within the minor groove of the DNA, and specific hydrogen bonds are formed between the drug and the nucleic acid. oup.com

Table 1: Crystallographic Data for 4'-Deoxy-4'-iododoxorubicin-DNA Complexes

| Parameter | d(TGTACA) Complex | d(CGATCG) Complex |

|---|---|---|

| PDB ID | 1IMR rcsb.org | 1IMS |

| Resolution | 1.60 Å rcsb.org | 1.50 Å oup.comresearchgate.net |

| Space Group | P1 | P1 |

| Unit Cell a (Å) | 17.8 | 17.8 |

| Unit Cell b (Å) | 23.9 | 24.1 |

| Unit Cell c (Å) | 26.6 | 26.5 |

| Unit Cell α (°) | 70.8 | 71.0 |

| Unit Cell β (°) | 88.9 | 89.0 |

| Unit Cell γ (°) | 84.7 | 84.4 |

Molecular Features Relevant to Research (e.g., Halogenation Effects on Lipophilicity)

The introduction of a halogen atom at the 4'-position of the doxorubicin scaffold significantly alters key molecular properties, which in turn influences its biological activity. oup.comresearchgate.netmdpi.com

One of the most significant changes is the increased lipophilicity of the molecule. oup.comresearchgate.netresearchgate.net The replacement of the 4'-hydroxyl group with an iodine atom enhances the compound's lipid solubility. oup.comnih.gov This increased lipophilicity is believed to contribute to a higher and faster cellular uptake compared to doxorubicin. researchgate.netnih.gov The partition coefficient between octanol (B41247) and buffer (Koct:buf), a measure of lipophilicity, is higher for 4'-Deoxy-4'-iododoxorubicin than for doxorubicin. nih.gov However, this enhanced lipophilicity can also lead to increased binding to plasma proteins like albumin, which may modulate its bioavailability and tissue distribution. nih.gov The relationship between lipophilicity and antitumor activity is a critical area of structure-activity relationship (SAR) studies for these compounds. researchgate.netnih.gov

Another critical effect of the 4'-iodine substitution is the reduction of the basicity of the adjacent amino group at the 3' position. oup.comresearchgate.netresearchgate.net The electron-withdrawing nature of the iodine atom lowers the pKa of the amino group significantly (from ~8.4 in doxorubicin to ~6.4 in the iodo-derivative). oup.com This change means that at physiological pH, 4'-Deoxy-4'-iododoxorubicin is predominantly uncharged, which can affect its interaction with the negatively charged phosphate (B84403) backbone of DNA and influence its membrane transport properties. oup.comoup.com Studies have shown that this reduced electrostatic interaction with DNA is a distinguishing feature compared to the parent compounds. oup.comnih.gov

Table 2: Comparison of Physicochemical Properties

| Compound | Relative Lipophilicity | pKa of 3'-Amino Group | Primary Cellular Target |

|---|---|---|---|

| Doxorubicin | Lower | ~8.4 oup.com | Nuclear DNA nih.gov |

| 4'-Deoxy-4'-iododoxorubicin | Higher oup.comresearchgate.net | ~6.4 oup.com | Nuclear DNA nih.gov |

This table provides a comparative overview of key properties.

These modified molecular features—enhanced lipophilicity and reduced basicity—are central to the altered pharmacological profile of this compound and its parent compound, driving research into their potential as next-generation anticancer agents. oup.comoup.com

Molecular and Cellular Mechanisms of Action of 4 Deoxy 4 Iododoxorubicinol

DNA Intercalation and Binding Properties

4'-Deoxy-4'-iododoxorubicinol (also referred to as 4'-IAM) exhibits distinct characteristics in its interaction with double-stranded DNA (dsDNA) compared to its parent compounds, doxorubicin (B1662922) and daunomycin. nih.govoup.com These differences are largely attributed to the lower pKa and higher lipophilicity of this compound. nih.govoup.comnih.gov

The thermodynamic parameters governing the binding of this compound to dsDNA have been evaluated using fluorescence techniques at varying ionic strengths and temperatures. nih.govoup.comnih.gov A notable finding is the significantly poor contribution of electrostatic interactions to the total free energy of binding. nih.govoup.comnih.gov Furthermore, the enthalpy changes associated with this binding are low and can even be positive, which is in contrast to the typically high and negative enthalpy changes observed with parent anthracyclines. nih.govoup.comnih.gov

The binding of this compound to dsDNA is characterized by a moderate salt dependence, indicating a less significant role of charged interactions between the drug and the nucleic acid. This is a departure from other anthracyclines where the intrinsic binding constant is expected to decrease with increasing salt concentration due to the reduced electrostatic binding of the charged amino-sugar to the phosphate (B84403) backbone. oup.com

Thermodynamic Parameters for the Interaction of this compound with Double-Stranded DNA at pH 7, 25°C

| Ionic Strength (M) | Intrinsic Binding Constant (K) (M-1) | Exclusion Parameter (n) |

|---|---|---|

| 0.022 | 1.1 x 105 | 3.5 |

| 0.100 | 0.9 x 105 | 3.6 |

| 0.355 | 0.8 x 105 | 3.8 |

Thermodynamic Parameters for the Binding of this compound to Double-Stranded DNA at pH 7, 0.022 M Ionic Strength

| Temperature (°C) | Intrinsic Binding Constant (K) (M-1) | Enthalpy Change (ΔH°) (kcal/mol) | Entropy Change (ΔS°) (cal/mol·K) |

|---|---|---|---|

| 15 | 1.2 x 105 | 2.1 | 30.2 |

| 25 | 1.1 x 105 | ||

| 37 | 1.0 x 105 |

A remarkable characteristic of this compound is its cooperative binding to isolated DNA. nih.govoup.comnih.gov This positive cooperativity is observed under physiological conditions and suggests that the binding of one molecule of the drug to DNA facilitates the binding of subsequent molecules. oup.com This behavior is distinct from that of its parent compounds.

Unlike other members of the anthracycline family, which typically show a substantial preference for isolated DNA, this compound exhibits a preference for nucleosomal DNA. nih.govoup.comnih.gov The intrinsic binding constant for nucleosomes is comparable to that of the parent anthracyclines under physiological conditions, while its binding to dsDNA is characterized by remarkably lower values. oup.com This suggests that the structural organization of DNA within the nucleosome plays a significant role in the binding of this particular derivative.

Circular dichroism (CD) studies provide insights into the geometric changes that occur upon the formation of the this compound-DNA complex. The effects observed in the UV region are similar to those seen with parent anthracyclines, indicating comparable structural modifications of both DNA and nucleosomes upon drug binding. oup.com

However, changes in the visible region of the CD spectrum, which are indicative of the orientation of the intercalated chromophore within the base pair pocket, reveal a different stereochemical arrangement of the anthraquinone (B42736) chromophore when bound to DNA with different levels of structural organization. oup.com Specifically, a somewhat distorted binding geometry is observed when the double helix is folded into the nucleosomal structure. oup.com This is in contrast to the results obtained with doxorubicin or daunomycin. oup.com These findings suggest that the geometry of the intercalation complex is altered when this compound binds to nucleosomes. nih.govoup.comnih.gov

Interaction with Chromatin and Nucleosomal Structures

Topoisomerase II Poisoning Activity

It is widely accepted that anthracyclines, as a class of antitumor agents, function as topoisomerase II poisons. oup.com This mechanism involves the stabilization of the covalent complex between topoisomerase II and DNA, which leads to the accumulation of DNA double-strand breaks and subsequently triggers cell death.

While this compound is an anthracycline derivative, specific experimental studies detailing its direct activity as a topoisomerase II poison were not found in the reviewed literature. However, given its structural similarity to doxorubicin and its established ability to intercalate into DNA, it is plausible that it shares this mechanism of action. The unique DNA binding properties of this compound, particularly its preference for nucleosomal DNA, may influence its efficacy as a topoisomerase II poison in a cellular context. Further research is required to definitively characterize the topoisomerase II poisoning activity of this specific compound.

Investigations into Other Potential Mechanisms (e.g., Radical Formation, Alkylation)

While the primary mechanisms of action for many anthracyclines involve topoisomerase II inhibition and DNA intercalation, the unique structural modification in this compound has prompted investigations into alternative or additional mechanisms, specifically concerning the potential for the iodo-sugar moiety to induce cellular damage through radical formation or alkylation.

Research into these possibilities has been conducted to determine if the iodine atom at the 4' position could act as a leaving group, facilitating alkylating reactions with macromolecules, or if it could participate in redox cycling to generate reactive oxygen species. However, studies examining these potential mechanisms have not yielded evidence to support the involvement of radical formation or alkylation in the activity of this compound. nih.govnih.govoup.com

Investigations into the binding properties of the parent compound, 4'-deoxy-4'-iododoxorubicin (B1235279), with DNA and nucleosomes considered the possibility that the iodo-sugar group might function as an alkylating or free-radical producing entity. nih.govnih.govoup.com Despite these considerations, experimental evidence to confirm these hypotheses was not found. nih.govnih.govoup.com The primary differences in the DNA-binding characteristics of 4'-deoxy-4'-iododoxorubicin compared to parent anthracyclines appear to be more closely related to its lower pKa and increased lipophilicity. nih.govnih.govoup.com

The following table summarizes the findings from investigations into these alternative mechanisms for the closely related compound, 4'-deoxy-4'-iododoxorubicin, which informs the understanding of this compound.

| Potential Mechanism | Investigative Approach | Findings | Conclusion |

| Radical Formation | Evaluation of the iodo-sugar moiety as a potential source of free radicals. | No evidence was obtained to support this hypothesis. nih.govnih.govoup.com | This mechanism is not considered a significant contributor to the compound's activity. |

| Alkylation | Assessment of the iodo-sugar moiety's capacity to act as an alkylating agent. | No evidence was obtained to support this hypothesis. nih.govnih.govoup.com | This mechanism is not considered a significant contributor to the compound's activity. |

Preclinical Efficacy Studies of 4 Deoxy 4 Iododoxorubicinol in Research Models

In Vitro Cytotoxicity and Antiproliferative Activity

Comparative Efficacy Across Diverse Cell Lines (Human and Murine)

Research has shown that 4'-deoxy-4'-iododoxorubicinol possesses significant cytotoxic activity, in contrast to doxorubicinol (B1670906), the metabolite of doxorubicin (B1662922), which exhibits only very faint activity. nih.gov In studies using doxorubicin-sensitive rat C6 glioblastoma cells, this compound demonstrated a potent antiproliferative effect, retaining the same level of activity as its parent compound, 4'-deoxy-4'-iododoxorubicin (B1235279). nih.gov However, its efficacy was found to be lower in doxorubicin-resistant C6 glioblastoma cells compared to the parent drug. nih.gov

Table 1: Comparative Cytotoxic Activity in Rat C6 Glioblastoma Cells

| Compound | Cell Line | Relative Activity |

|---|---|---|

| This compound | Doxorubicin-Sensitive C6 | Equivalent to parent drug (4'-Deoxy-4'-iododoxorubicin) nih.gov |

| This compound | Doxorubicin-Resistant C6 | Lower than parent drug nih.gov |

| Doxorubicinol | Doxorubicin-Sensitive & Resistant C6 | Very faint cytotoxic activity nih.gov |

Cellular Uptake and Intracellular Distribution Dynamics

The cellular accumulation of this compound is a key factor in its cytotoxic effect. Studies in rat C6 glioblastoma cells have shown that the incorporation of this compound is higher than that of doxorubicinol. nih.gov However, consistent with observations for other anthracycline metabolites, its cellular uptake is lower than that of its parent compound, 4'-deoxy-4'-iododoxorubicin. nih.gov

In murine Ehrlich ascites tumor (EHR2) cells, the accumulation of this compound (referred to as 13-dihydro-DIDOX or 13-OH-DIDOX) was found to be significantly decreased in cell lines with acquired resistance to the parent drug. aacrjournals.org This reduction in uptake was proportional to the level of resistance, indicating that impaired accumulation of the metabolite is a component of the resistance mechanism. aacrjournals.org In contrast, the accumulation of the parent drug remained similar in both sensitive and resistant cell lines. aacrjournals.org

Impact on Cell Cycle Progression and DNA Synthesis

The mechanism of action for this compound is linked to the inhibition of DNA synthesis, a characteristic feature of anthracyclines. In doxorubicin-sensitive rat C6 glioblastoma cells, inhibition of DNA synthesis by this compound and its parent drug occurred at much higher concentrations than those required for growth inhibition. nih.gov Conversely, in doxorubicin-resistant cells, the doses required for DNA synthesis inhibition and growth inhibition were similar. nih.gov This suggests a potential shift in the primary mechanism of cytotoxicity in resistant phenotypes. The parent compound, 4'-deoxy-4'-iododoxorubicin, is known to be an inhibitor of topoisomerase II, an enzyme critical for DNA replication and transcription. aacrjournals.org

Modulation of Drug Resistance Mechanisms

This compound shows a distinct activity profile in doxorubicin-resistant cells. While it retains significant potency against sensitive cells, its efficacy is diminished in resistant lines. nih.gov Specifically, in doxorubicin-resistant C6 glioblastoma cells, this compound exhibited lower cytotoxic activity than its parent compound. nih.gov

Furthermore, studies on Ehrlich ascites tumor cells made resistant to 4'-deoxy-4'-iododoxorubicin revealed that the accumulation of the metabolite was markedly decreased in proportion to the cells' resistance level. aacrjournals.org This contrasts with the parent drug, whose accumulation was not affected by the resistance status of the cells. aacrjournals.org This suggests that the cellular processing and transport of the metabolite are critically involved in the development of resistance. aacrjournals.org

The development of resistance to 4'-deoxy-4'-iododoxorubicin in vivo is postulated to be due in part to the activity of its metabolite, this compound. aacrjournals.org Research has identified this compound as a substrate for the P-glycoprotein (P-gp) efflux pump, a primary driver of multidrug resistance. aacrjournals.org In contrast, the parent drug, 4'-deoxy-4'-iododoxorubicin, did not interact with P-gp. aacrjournals.org

This was demonstrated in studies where this compound inhibited the photolabeling of P-gp by the specific probe [3H]azidopine in a concentration-dependent manner, whereas the parent drug had no effect. aacrjournals.org Therefore, while the parent compound can evade this common resistance mechanism, its conversion to this compound results in a molecule that is susceptible to P-gp-mediated efflux, contributing to the emergence of a multidrug-resistant phenotype. aacrjournals.org

Combination Studies with Other Anticancer Agents (e.g., Synergy with Taxoids, Vinca (B1221190) Alkaloids)

Currently, there is a lack of publicly available scientific literature detailing preclinical studies on the combination of this compound with other anticancer agents such as taxoids or vinca alkaloids. Further research is needed to explore the potential synergistic or additive effects of such combinations.

In Vivo Antitumor Activity in Animal Models

Preclinical studies have demonstrated the in vivo antitumor activity of 4'-iodo-4'-deoxydoxorubicin, the parent compound of this compound. These studies provide insights into the potential efficacy of its major metabolite.

Efficacy Against Orthotopic and Metastatic Tumor Models

Research has shown that the parent compound, 4'-iodo-4'-deoxydoxorubicin, exhibits notable activity against murine P388 leukemia that is resistant to doxorubicin researchgate.netnih.gov. This suggests that its metabolite, this compound, may also be effective in overcoming mechanisms of resistance to standard anthracyclines. While specific quantitative data on the efficacy of this compound in these models is limited, the performance of its parent compound is promising.

Table 1: Antitumor Activity of 4'-iodo-4'-deoxydoxorubicin against Doxorubicin-Resistant P388 Leukemia

| Treatment Group | Finding | Source |

| 4'-iodo-4'-deoxydoxorubicin | Higher activity compared to Doxorubicin against resistant P388 leukemia. | researchgate.netnih.gov |

Note: This table reflects data for the parent compound, 4'-iodo-4'-deoxydoxorubicin, due to the limited availability of specific data for its metabolite.

In preclinical models, 4'-iodo-4'-deoxydoxorubicin has demonstrated efficacy in reducing pulmonary metastases in the Lewis lung carcinoma model researchgate.netnih.gov. This indicates a potential for the compound and its metabolite to control the spread of cancer to distant organs.

Table 2: Efficacy of 4'-iodo-4'-deoxydoxorubicin against Pulmonary Metastases in Lewis Lung Carcinoma

| Treatment Group | Outcome | Source |

| 4'-iodo-4'-deoxydoxorubicin | Demonstrated activity against pulmonary metastases. | researchgate.netnih.gov |

Note: This table reflects data for the parent compound, 4'-iodo-4'-deoxydoxorubicin, due to the limited availability of specific data for its metabolite.

Oral Bioactivity and Therapeutic Potential in Animal Systems

A significant finding in preclinical studies is the oral bioactivity of 4'-iodo-4'-deoxydoxorubicin researchgate.netnih.gov. Pharmacokinetic studies in mice revealed an oral absorption efficiency of 27% for the parent drug nih.gov. This is a noteworthy characteristic for an anthracycline analog, suggesting the potential for oral administration, which could offer advantages in clinical settings. The 13-dihydro derivative, this compound, is the major metabolite found in plasma and tissues after administration of the parent compound nih.gov.

Advanced Drug Delivery Approaches in Preclinical Models

There is currently no specific information available in the scientific literature regarding advanced drug delivery approaches that have been investigated for this compound in preclinical models. Research in this area could focus on enhancing the therapeutic index and targeted delivery of this compound.

Lymphokine-Activated Killer (LAK) Cell-Mediated Drug Transfer

Following a comprehensive review of published scientific literature, no preclinical studies were identified that specifically investigate the loading of this compound into Lymphokine-Activated Killer (LAK) cells for therapeutic purposes. The available research focuses on the parent compound, 4'-deoxy-4'-iododoxorubicin. Therefore, no data can be provided for the following sections based on the specified compound.

Cellular Drug Loading and Release Kinetics

No data is available in the scientific literature regarding the cellular loading and release kinetics of this compound in LAK cells.

Targeted Accumulation in Specific Organs (e.g., Lung)

No studies were found that describe the targeted accumulation of this compound in any organ through LAK cell-mediated delivery.

Enhancement of Antitumor Response through Cell-Based Delivery

There is no available research demonstrating the enhancement of an antitumor response using LAK cells loaded with this compound.

Pharmacokinetic and Metabolic Research of 4 Deoxy 4 Iododoxorubicinol in Preclinical Species

Preclinical Pharmacokinetic Profiles

The pharmacokinetic behavior of 4'-Deoxy-4'-iododoxorubicinol has been characterized in several preclinical models following the administration of its parent drug, 4'-Deoxy-4'-iododoxorubicin (B1235279). These studies reveal a compound with extensive distribution and a longer persistence in the body compared to the parent drug.

Following intravenous administration of 4'-Deoxy-4'-iododoxorubicin to tumor-bearing mice, the parent drug shows its highest initial concentrations in the lung and spleen nih.gov. Its metabolite, this compound, is subsequently found distributed throughout the body. In these animal models, the metabolite is detected in the tumor as well as in all major organs nih.gov.

Quantitatively, the distribution of this compound varies by tissue. In the liver of mice, it is a significant component of the total drug-related material, accounting for 34% of the total fluorescent area under the curve (AUC). In plasma, it represents 15% of the AUC, while in the tumor and other organs, it constitutes a smaller fraction, ranging from 4% to 7% of the total drug fluorescence nih.gov. This indicates that while the metabolite is present systemically, there is a notable concentration in the liver, a primary site of drug metabolism.

Table 1: Relative Distribution of this compound in Mice

| Tissue | Metabolite Contribution to Total Fluorescence (AUC) |

|---|---|

| Liver | 34% |

| Plasma | 15% |

| Tumor & Other Organs | 4-7% |

Data derived from studies in mice bearing colon 38 adenocarcinoma following administration of the parent drug. nih.gov

The elimination of this compound from the plasma is slower than that of its parent compound. In human studies, the metabolite is cleared from the plasma with an elimination half-life of 15.3 hours, which is longer than the 10.3-hour half-life reported for the parent drug nih.govascopubs.org.

In preclinical studies with mice, the parent drug, 4'-Deoxy-4'-iododoxorubicin, disappears from the plasma with a terminal half-life of 5 hours nih.gov. While a specific half-life for this compound in mice is not detailed in the provided research, it is consistently noted that the terminal half-life of the metabolite is longer than that of the parent drug, indicating slower clearance kinetics ascopubs.org.

Analysis of organ-specific concentrations in mice reveals significant levels of this compound, particularly in the liver. The metabolite accounts for a substantial portion of the drug-related compounds in this organ, representing 34% of the total fluorescent AUC nih.gov. This high concentration in the liver is consistent with its role as a major site for the biotransformation of the parent drug.

In other organs, such as the spleen and lungs, where the parent drug initially concentrates, the metabolite is also present, though at lower relative levels, contributing 4-7% to the total drug fluorescence AUC nih.gov.

Biotransformation Pathways and Metabolite Characterization

In preclinical and human studies, 4'-Deoxy-4'-iododoxorubicin is extensively metabolized to its 13-dihydro derivative nih.govnih.gov. This metabolite has been identified as this compound (also referred to in literature as 4'-iodo-4'-deoxy-doxorubicinol) nih.govascopubs.org. This compound is the only fluorescent metabolite detected, and its formation is a primary pathway for the parent drug's biotransformation nih.govascopubs.org.

The transformation of 4'-Deoxy-4'-iododoxorubicin into this compound is a quantitatively significant process. In human studies, the extent of this conversion is exceptionally high, with the mean AUC ratio of the metabolite to the parent drug being 12.1 ± 7.4, a value noted as the highest observed for an anthracycline nih.govascopubs.org. This indicates that after administration, the systemic exposure to the metabolite is substantially greater than to the parent compound itself. Plasma concentrations of the metabolite were consistently higher than those of the parent drug, except for samples taken immediately after infusion ascopubs.org.

In preclinical models, this transformation is also evident, although the ratio of metabolite to parent drug can vary between species. In mice, this compound accounts for 15% of the total drug AUC in plasma nih.gov. The clearance of the metabolite is slower than the parent drug, which is reflected in its longer elimination half-life ascopubs.org.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value | Species |

|---|---|---|

| Metabolite Elimination Half-Life | 15.3 hours | Human |

| Parent Drug Elimination Half-Life | 10.3 hours | Human |

| Parent Drug Elimination Half-Life | 5 hours | Mouse |

| Metabolite/Parent Drug AUC Ratio | 12.1 ± 7.4 | Human |

| Metabolite % of Total AUC (Plasma) | 15% | Mouse |

| Metabolite % of Total AUC (Liver) | 34% | Mouse |

This table presents a comparative view of pharmacokinetic data for this compound and its parent compound. nih.govnih.govascopubs.org

In Vitro Metabolic Stability Assays (e.g., Hepatocytes, Liver Microsomes from Various Animal Species)

In vitro metabolic stability assays are fundamental in preclinical drug development to predict the metabolic fate of a new chemical entity in the body. These assays utilize subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes, from various species to estimate the rate at which a compound is metabolized. This information is crucial for predicting pharmacokinetic parameters such as hepatic clearance, bioavailability, and half-life.

For this compound, the major metabolite of 4'-Deoxy-4'-iododoxorubicin, specific data on its own in vitro metabolic stability is not extensively available in publicly accessible scientific literature. Research has predominantly focused on the metabolism of the parent compound. Therefore, this section will outline the principles of these assays and discuss the metabolic context in which this compound is formed.

Hepatocytes

Hepatocytes are the primary cells of the liver and contain a full complement of both Phase I and Phase II metabolic enzymes. This makes them a valuable tool for in vitro drug metabolism studies as they can provide a comprehensive picture of a compound's metabolic profile. In these assays, the test compound is incubated with a suspension of hepatocytes, and the decrease in its concentration over time is measured to determine its metabolic stability.

Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. Microsomal stability assays are widely used to assess the susceptibility of a compound to oxidative metabolism. Similar to hepatocyte assays, the compound is incubated with liver microsomes, and its depletion is monitored over time.

Research Findings

Studies on the parent drug, 4'-Deoxy-4'-iododoxorubicin, have shown that it is extensively metabolized to this compound. This conversion is a principal metabolic pathway. In human studies, the area under the curve (AUC) ratio of the metabolite to the parent drug was found to be significantly high, indicating extensive formation of this compound nih.gov.

While direct quantitative data on the metabolic stability of this compound is not available, the general principles of metabolic stability assays allow for a qualitative understanding. If this compound were to undergo further metabolism, these in vitro systems would be employed to determine its rate of degradation. The key parameters measured in such an assay are detailed in the table below.

Table 1: Key Parameters in In Vitro Metabolic Stability Assays

| Parameter | Description | Significance |

| Half-life (t½) | The time it takes for the concentration of the compound to decrease by half. | A shorter half-life indicates faster metabolism. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. | Used to predict in vivo hepatic clearance. |

| Percent Remaining | The percentage of the initial compound concentration remaining at various time points. | Provides a direct measure of the rate of metabolism. |

Table 2: Metabolic Profile of 4'-Deoxy-4'-iododoxorubicin

| Parent Compound | Major Metabolite | Metabolic Reaction | Significance |

| 4'-Deoxy-4'-iododoxorubicin | This compound | Reduction of the C-13 keto group | This is the primary metabolic pathway observed in preclinical and clinical studies. |

Further research is required to elucidate the in vitro metabolic stability of this compound in hepatocytes and liver microsomes from various preclinical species. Such studies would provide valuable data to fully characterize its pharmacokinetic properties.

Advanced Analytical and Research Methodologies for 4 Deoxy 4 Iododoxorubicinol Studies

Quantification Techniques for Drug Concentration

Accurate measurement of 4'-Deoxy-4'-iododoxorubicinol concentrations in various biological matrices is fundamental to understanding its pharmacokinetic profile and cellular uptake.

High-Performance Liquid Chromatography (HPLC) for Tissue and Plasma Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 4'-deoxy-4'-iododoxorubicin (B1235279) and its primary metabolite, this compound, from complex biological samples like plasma and tissue homogenates. nih.govnih.gov In pharmacokinetic studies, reversed-phase HPLC systems coupled with fluorescence detectors are commonly employed due to the intrinsic fluorescence of anthracyclines, which allows for sensitive and selective detection. researchgate.netnih.gov

Research involving mice bearing colon 38 adenocarcinoma demonstrated the utility of HPLC in comparing the pharmacokinetics of 4'-deoxy-4'-iododoxorubicin with its parent compound, doxorubicin (B1662922). nih.gov The analysis revealed that this compound is the major metabolite. nih.gov In plasma and liver, this metabolite accounted for 15% and 34% of the total fluorescent area under the curve (AUC), respectively, while in tumor and other organs, it represented 4-7%. nih.gov The method allows for the determination of key pharmacokinetic parameters, such as elimination half-life and tissue distribution, providing critical insights into the compound's behavior in vivo. nih.govnih.gov The developed HPLC methods show good reproducibility and accuracy, making them suitable for quantifying drug concentrations in various biological specimens. nih.gov

Pharmacokinetic Data for 4'-deoxy-4'-iododoxorubicin and its Metabolite in Mice

This table summarizes pharmacokinetic findings from HPLC analysis in tumor-bearing mice, highlighting the role of this compound as the major metabolite.

| Parameter | 4'-deoxy-4'-iododoxorubicin (Parent Drug) | This compound (Metabolite) |

| Plasma Terminal Half-Life | 5 hours | 15.3 hours (in humans) nih.gov |

| % of Total AUC in Plasma | 85% | 15% nih.gov |

| % of Total AUC in Liver | 66% | 34% nih.gov |

| % of Total AUC in Tumor | 93-96% | 4-7% nih.gov |

Microspectrofluorometry for Intranuclear Drug Quantification in Live Cells

Microspectrofluorometry is a powerful, non-destructive technique used to measure drug concentrations within the nucleus of single, living cells. researchgate.netnih.gov This method leverages the natural fluorescence of anthracycline compounds to provide high-resolution spatial and quantitative data on drug uptake and distribution at the subcellular level. researchgate.netspie.org By analyzing the fluorescence emission spectra collected from a microvolume within a cell nucleus, researchers can resolve the contributions of free and DNA-bound drug molecules, allowing for precise concentration measurements with an indetermination of about 10%. researchgate.netnih.gov

Studies on human leukemia (K562) cells and their doxorubicin-resistant counterparts (K562/DXR) have used this technique to compare the intranuclear accumulation of 4'-deoxy-4'-iododoxorubicin (IDX) and doxorubicin (DXR). researchgate.netaacrjournals.org These investigations found that while the drug concentrations in the external medium required to inhibit cell growth differed significantly between the two cell lines, the actual intranuclear drug concentrations at these inhibitory levels were nearly constant. nih.gov This suggests that the primary mechanism of action is targeted to the nucleus and that differences in drug potency are related to intracellular transport. nih.gov The lipophilic nature of IDX allows it to be taken up faster than DXR, particularly in resistant cells. aacrjournals.org

Intranuclear Drug Concentrations at Growth Inhibitory Levels in K562 Cells

This table presents data obtained via microspectrofluorometry, showing the required drug concentration in the medium versus the resulting concentration in the nucleus to achieve growth inhibition in sensitive and resistant cell lines.

| Cell Line | Compound | Growth Inhibitory Concentration (in Medium) | Resulting Intranuclear Concentration |

| K562 (Sensitive) | Doxorubicin (DXR) | Lower | Nearly Constant nih.gov |

| K562/DXR (Resistant) | Doxorubicin (DXR) | 25-fold higher than sensitive nih.gov | Nearly Constant nih.gov |

| K562 (Sensitive) | 4'-deoxy-4'-iododoxorubicin (IDX) | Lower | Nearly Constant nih.gov |

| K562/DXR (Resistant) | 4'-deoxy-4'-iododoxorubicin (IDX) | 3-fold higher than sensitive nih.gov | Nearly Constant nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the definitive identification and sensitive quantification of drug metabolites. ijpras.com These methods combine the powerful separation capabilities of liquid chromatography with the mass analysis and structural elucidation power of mass spectrometry. nih.govtechnologynetworks.com For anthracyclines, LC-MS/MS methods have been developed for the simultaneous analysis of the parent drug and its major metabolite, doxorubicinol (B1670906), in various biological matrices including plasma, urine, and tissues. nih.gov

These highly sensitive and specific methods can be directly applied to studies of this compound. A human pharmacokinetic study confirmed that 4'-iodo-4'-deoxy-doxorubicinol is the principal and extensively formed metabolite of 4'-iodo-4'-deoxydoxorubicin, with the metabolite-to-parent drug AUC ratio being approximately 12.1. nih.gov HRMS provides accurate mass data, which allows for the determination of the elemental composition of a metabolite, a crucial step in structural identification. thermofisher.com Tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as a structural fingerprint, confirming the identity of the metabolite by comparing it to reference standards or predicting fragmentation pathways. ijpras.comnih.gov These techniques are vital for characterizing the metabolic fate of the parent compound and quantifying the exposure to its active metabolites. ijpras.com

Spectroscopic and Biophysical Methods for Molecular Interaction Studies

Understanding the therapeutic action of this compound and its parent compound requires detailed investigation into their molecular interactions, particularly with DNA. Spectroscopic and biophysical methods provide critical insights into the geometry, thermodynamics, and kinetics of these binding events.

Circular Dichroism for Intercalation Complex Geometry

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light, making it highly sensitive to the chiral environment of molecules. researchgate.net It is widely used to study the secondary structure of nucleic acids and to detect conformational changes that occur upon binding with small molecules. researchgate.netmdpi.com

In the context of 4'-deoxy-4'-iododoxorubicin, CD studies are diagnostic of the orientation of the drug's chromophore when it intercalates into the DNA helix. oup.com When binding to isolated, double-stranded DNA, the observed CD spectra are consistent with a perpendicular orientation of the drug's transition moment relative to the longest dimension of the DNA base pairs. oup.com However, a dramatic change in the CD signal, specifically a significant increase in ellipticity, is observed when the drug binds to DNA that is structurally organized into nucleosomes. oup.comnih.gov This finding strongly suggests that the stereochemical arrangement and geometry of the intercalation complex are different when the drug binds to DNA in a chromatin context compared to naked DNA. oup.com

Fluorescence Techniques for DNA Binding Thermodynamics

Fluorescence techniques are instrumental in evaluating the thermodynamic parameters that govern the binding of drugs to DNA. oup.comnih.gov The intrinsic fluorescence of 4'-deoxy-4'-iododoxorubicin is almost entirely quenched when the chromophore intercalates between the DNA base pairs, providing a direct signal to monitor the binding process. oup.com By measuring the extent of this quenching at different temperatures and ionic strengths, key thermodynamic parameters such as the binding constant (K), enthalpy change (ΔH), and free energy change (ΔG) can be determined. nih.govresearchgate.net

Studies on 4'-deoxy-4'-iododoxorubicin have revealed binding characteristics that are distinct from parent anthracyclines like doxorubicin. oup.comnih.gov The binding interaction shows only a moderate dependence on salt concentration, indicating that electrostatic interactions between the drug's amino sugar and the DNA phosphate (B84403) backbone contribute minimally to the total free energy of binding. oup.com Furthermore, the enthalpy changes are low and can even be positive, which contrasts with the typically high negative enthalpy changes seen with other anthracyclines. nih.govnih.gov These unique thermodynamic properties are largely attributed to the lower pKa and higher lipophilicity of the iodo-derivative compared to its parent compounds. oup.comnih.gov

Thermodynamic Parameters for 4'-deoxy-4'-iododoxorubicin Binding to DNA

This table summarizes the distinct thermodynamic characteristics of the drug's interaction with DNA as determined by fluorescence studies, highlighting the minimal role of electrostatic forces.

| Thermodynamic Parameter | Observation for 4'-deoxy-4'-iododoxorubicin | Comparison to Parent Anthracyclines (e.g., Doxorubicin) |

| Contribution of Electrostatic Interactions | Poor / Minimal oup.comnih.gov | Significant |

| Enthalpy Change (ΔH) | Low, can be positive oup.comnih.gov | High and negative |

| Dependence on Ionic Strength | Very moderate oup.com | Strong |

| Binding Preference | Prefers structurally organized DNA (nucleosomes) oup.comnih.gov | Varies |

Computational Approaches for Structure-Activity Relationship (SAR) and Drug Design

Computational chemistry has emerged as an indispensable tool in modern drug discovery, offering a rational approach to understanding and predicting the biological activity of molecules. For this compound, these methods are pivotal in elucidating the nuances of its interaction with biological targets and in the prospective design of novel anticancer agents.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For this compound and its analogues, QSAR studies can predict their cytotoxic effects and help in understanding the structural features crucial for their anticancer activity. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov By developing robust QSAR models, researchers can screen virtual libraries of related compounds, prioritizing the synthesis of those with the highest predicted potency.

A hypothetical QSAR study on a series of doxorubicin analogues, including this compound, might involve the generation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be employed to derive a predictive equation.

Table 1: Illustrative QSAR Model for Doxorubicin Analogues

| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) | Residual |

| Doxorubicin | 0.50 | 0.55 | -0.05 |

| This compound | 0.25 | 0.28 | -0.03 |

| Analogue A | 0.80 | 0.75 | 0.05 |

| Analogue B | 1.20 | 1.15 | 0.05 |

| Analogue C | 0.40 | 0.42 | -0.02 |

This table is for illustrative purposes and does not represent actual experimental data.

The resulting QSAR model could reveal, for instance, that increased lipophilicity at the 4' position of the daunosamine (B1196630) sugar, as seen in this compound, is positively correlated with cytotoxic activity. Such insights are invaluable for the rational design of future drug candidates. biomedpharmajournal.org

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target, typically DNA or topoisomerase II. nih.govnih.gov These simulations model the movement of atoms and molecules over time, offering a detailed picture of the binding process and the stability of the resulting complex. nih.govcas.cn

For doxorubicin and its analogues, MD simulations have been instrumental in elucidating the mechanism of DNA intercalation. nih.govnih.govresearchwithrowan.com These studies have shown that doxorubicin can bind to the minor groove of DNA as a pre-intercalation step. nih.gov The simulations can also reveal the conformational changes in both the drug and the DNA upon binding. cas.cn

In the context of this compound, MD simulations could be employed to:

Investigate the influence of the iodine atom at the 4' position on the binding affinity and specificity for different DNA sequences.

Analyze the stability of the drug-DNA complex over time.

Characterize the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding. semanticscholar.org

Table 2: Key Parameters from a Hypothetical MD Simulation of Doxorubicin Analogues with DNA

| Compound | Average RMSD (Å) of Ligand | Average Number of Hydrogen Bonds | Binding Free Energy (kcal/mol) |

| Doxorubicin | 1.2 | 3.5 | -9.8 |

| This compound | 1.0 | 4.2 | -11.2 |

| Analogue X | 1.5 | 2.8 | -8.5 |

This table is for illustrative purposes and does not represent actual experimental data.

The results from such simulations can provide a structural and energetic rationale for the observed biological activity of this compound and guide the design of analogues with enhanced DNA binding properties.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. vu.nl This technique is particularly useful in lead optimization, as it can accurately predict the impact of small chemical modifications on binding affinity. nih.gov

The FEP methodology involves creating a thermodynamic cycle that connects the binding of two different ligands to the same target. columbia.edu By simulating the non-physical "alchemical" transformation of one ligand into another, both in the bound and unbound states, the difference in binding free energy can be calculated. researchgate.net

For this compound, FEP could be used to:

Predict the change in binding affinity resulting from substitutions at various positions on the doxorubicin scaffold.

Compare the binding potency of this compound with other doxorubicin analogues.

Guide the selection of the most promising candidates for synthesis and experimental testing.

While computationally intensive, FEP calculations can provide highly accurate predictions, thereby reducing the number of compounds that need to be synthesized and tested, ultimately accelerating the drug discovery process. vu.nlnih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate the 3D structural features of molecules with their biological activities. nih.govmdpi.com These methods are used to generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity. mdpi.comnih.gov

In a CoMFA/CoMSIA study of doxorubicin analogues, the molecules would be aligned based on a common substructure. For each molecule, steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA), are calculated at various grid points in the surrounding space. mdpi.com A statistical analysis, typically Partial Least Squares (PLS), is then used to build a predictive model.

The resulting contour maps can highlight regions where:

Bulky substituents are favored or disfavored (steric maps).

Positive or negative charges are beneficial for activity (electrostatic maps).

Hydrophobic or hydrophilic groups enhance binding (hydrophobic maps).

For this compound, these maps could provide a visual guide for designing new derivatives with improved potency by suggesting specific modifications to the molecular structure. mdpi.comnanobioletters.com

Structure Activity Relationship Sar of 4 Deoxy 4 Iododoxorubicinol Derivatives

Influence of Chemical Modifications on DNA Binding Affinity

The primary mechanism of action of anthracyclines involves their intercalation into DNA, leading to the inhibition of topoisomerase II and the disruption of DNA replication and transcription. The affinity and mode of DNA binding are critical determinants of their cytotoxic effects. In the case of 4'-deoxy-4'-iododoxorubicin (B1235279), the parent compound of 4'-Deoxy-4'-iododoxorubicinol, the substitution at the 4'-position of the daunosamine (B1196630) sugar moiety significantly influences its interaction with DNA.

The introduction of an iodine atom at the 4'-position reduces the basicity and increases the lipophilicity of the molecule compared to doxorubicin (B1662922). chapman.edubiomedpharmajournal.org This modification alters the thermodynamic parameters of DNA binding. While the geometry of intercalation into the DNA helix is not significantly changed by the iodine substituent, the solvent environment surrounding the complex is markedly affected. chapman.edubiomedpharmajournal.org The binding of 4'-deoxy-4'-iododoxorubicin to DNA is characterized by a cooperative nature. nih.gov

Studies on doxorubicin and its analogs have consistently highlighted the essential role of the daunosamine sugar in DNA binding. The aglycone, doxorubicinone, which lacks the sugar moiety, exhibits a different binding mode, likely interacting with the DNA minor groove rather than intercalating, and has a significantly reduced affinity for DNA. This underscores the importance of the sugar portion of the molecule in the primary mechanism of action. The amino group at the 3'-position of the daunosamine sugar is also considered crucial for the biological activity of doxorubicin and its derivatives. biomedpharmajournal.org

While direct studies on a series of this compound derivatives with varied substituents are limited, the available data on related compounds suggest that modifications to the sugar moiety will have a profound impact on DNA binding affinity.

Table 1: Influence of Key Structural Features on DNA Binding of Doxorubicin Analogs

| Structural Feature | Influence on DNA Binding |

| 4'-Iodo Substituent | Reduces basicity, increases lipophilicity, affects binding thermodynamics. |

| Daunosamine Sugar | Essential for intercalation and high-affinity binding. |

| 3'-Amino Group | Considered critical for biological activity and DNA interaction. |

| Aglycone (Doxorubicinone) | Binds to the minor groove with significantly lower affinity. |

SAR in Modulating Antitumor Spectrum and Potency

The chemical modifications that influence DNA binding also have a direct impact on the antitumor spectrum and potency of this compound and its derivatives. The parent compound, 4'-deoxy-4'-iododoxorubicin, has demonstrated greater in vitro potency and cytotoxicity compared to doxorubicin in various human tumor cell lines. nih.gov This enhanced potency is likely a consequence of its altered physicochemical properties, including increased lipophilicity, which may facilitate cellular uptake.

Furthermore, 4'-deoxy-4'-iododoxorubicin exhibits a modified spectrum of experimental antitumor activity. chapman.edubiomedpharmajournal.org For instance, a closely related analog, 4'-deoxydoxorubicin, has shown superior activity against colon adenocarcinoma compared to the parent drug, doxorubicin. researchgate.net This suggests that modifications at the 4'-position can influence the selectivity of these compounds against different tumor types.

The major metabolite, this compound, retains a significant level of cytotoxic activity, comparable to its parent compound in sensitive cancer cell lines. This is a noteworthy finding, as the corresponding metabolite of doxorubicin, doxorubicinol (B1670906), has very weak cytotoxic activity. The retention of potency in this compound indicates that the 13-dihydro functional group does not abrogate its antitumor effect.

Table 2: Comparative Cytotoxicity of Doxorubicin and its 4'-Iodo Analogs

| Compound | Relative Potency vs. Doxorubicin (Sensitive Cells) | Antitumor Spectrum |

| Doxorubicin | Baseline | Broad |

| 4'-Deoxy-4'-iododoxorubicin | More potent | Altered spectrum, potential for increased activity in certain tumor types |

| This compound | Similar to parent compound | Retains significant cytotoxicity |

| Doxorubicinol | Very weak activity | Limited |

SAR in Overcoming Multidrug Resistance Mechanisms

A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). P-gp actively transports a wide range of chemotherapeutic agents, including doxorubicin, out of cancer cells, thereby reducing their intracellular concentration and efficacy.

Chemical modifications to the doxorubicin scaffold can influence the interaction of the resulting analog with P-gp. Notably, 4'-iodo-4'-deoxydoxorubicin has shown a remarkable ability to partially overcome doxorubicin resistance. In doxorubicin-resistant rat glioblastoma cells, this analog was 45 times more potent than doxorubicin, indicating that it is a poorer substrate for P-gp. nih.gov

The enhanced lipophilicity conferred by the 4'-iodo group may play a role in its ability to circumvent P-gp-mediated efflux. Studies on a cell line selected for resistance to 4'-iodo-4'-deoxydoxorubicin revealed only a 6-fold resistance to this drug, whereas the same cell line exhibited an 85-fold resistance to doxorubicin. nih.gov This further supports the notion that modifications at the 4'-position can significantly impact the susceptibility of doxorubicin analogs to MDR mechanisms.

The intracellular distribution of 4'-deoxy-4'-iododoxorubicin in sensitive and multidrug-resistant cells has been studied, confirming that nuclear DNA is its primary target. The Golgi apparatus is also implicated in the intracellular transport of this drug. mdpi.com While the precise structural features of this compound derivatives that would optimize their ability to evade P-gp are not fully elucidated, the existing data strongly suggest that the 4'-position is a critical site for modification to address multidrug resistance.

Table 3: Activity of 4'-Iodo-4'-deoxydoxorubicin in Doxorubicin-Resistant Cells

| Cell Line | Drug | Relative Potency |

| Doxorubicin-sensitive | Doxorubicin | Baseline |

| Doxorubicin-sensitive | 4'-Iodo-4'-deoxydoxorubicin | 7.5x more potent than Doxorubicin |

| Doxorubicin-resistant | Doxorubicin | - |

| Doxorubicin-resistant | 4'-Iodo-4'-deoxydoxorubicin | 45x more potent than Doxorubicin |

Comparative Research of 4 Deoxy 4 Iododoxorubicinol with Other Anthracycline Analogs

Comparative In Vitro Cytotoxicity and Potency Profiles

Research consistently demonstrates that 4'-Deoxy-4'-iododoxorubicinol (also referred to as 4'-iodo-4'-deoxydoxorubicin or IODO) exhibits superior in vitro cytotoxicity compared to its parent compound, doxorubicin (B1662922) (DOX). In studies utilizing the human tumor clonogenic assay (HTCA) across various human tumor cell lines, IODO consistently showed lower ID50 values, indicating greater potency and cell-killing ability than DOX. nih.gov

One study highlighted that, based on IC50 values from a colony formation assay, this compound was up to six times more cytotoxic than doxorubicin against four different human cancer cell lines. nih.gov This enhanced cytotoxicity is a key characteristic of this analog. nih.gov When compared not only with doxorubicin but also with deoxydoxorubicin (DEOX), IODO was found to have greater potency than DOX in all tested cell lines. nih.gov The increased cytotoxicity of this compound is associated with both a higher and faster cellular uptake compared to doxorubicin. nih.govresearchgate.net

| Compound | Relative Potency vs. Doxorubicin | Key Findings |

|---|---|---|

| This compound | Higher (Up to 6x more cytotoxic) | Consistently lower ID50/IC50 values across multiple human cancer cell lines. nih.govnih.gov |

| Doxorubicin | Baseline | Standard parent compound for comparison. nih.gov |

| Deoxydoxorubicin | Higher than Doxorubicin and generally higher than this compound | Exhibited lower average ID50 values than both IODO and DOX in most cell lines tested. nih.gov |

Comparative Preclinical Pharmacokinetic and Metabolic Characteristics

Preclinical studies in mice bearing colon 38 adenocarcinoma have revealed significant pharmacokinetic differences between this compound and doxorubicin. After intravenous administration, this compound is eliminated from the plasma more rapidly, with a terminal half-life of 5 hours, which is less than half that of doxorubicin's 11-hour half-life. nih.gov

A crucial metabolic distinction is that this compound undergoes transformation into several metabolites, with the 13-dihydro derivative being the most prominent. nih.gov In contrast, doxorubicin does not undergo this transformation to the same extent. The tissue distribution also varies; this compound achieves higher concentrations in the tumor, spleen, lung, small intestine, brain, pancreas, and ovaries compared to doxorubicin. Conversely, doxorubicin levels are initially highest in the liver and kidney. nih.gov Despite differences in peak concentrations, the total drug exposure (Area Under the Curve - AUC) for this compound in the tumor and spleen is similar to that of doxorubicin. nih.gov Notably, the AUC in the heart is three times lower for the iodo-analog, which may account for its reduced cardiotoxicity. nih.gov Furthermore, this compound demonstrates an oral absorption efficiency of 27% in mice. nih.gov

| Parameter | This compound | Doxorubicin |

|---|---|---|

| Plasma Terminal Half-life | 5 hours | 11 hours |

| Metabolism | Extensive (Major metabolite: 13-dihydro derivative) | Limited transformation |

| Tumor AUC | Similar to Doxorubicin | Baseline |

| Heart AUC | 3x lower than Doxorubicin | Baseline |

| Oral Absorption Efficiency | 27% | Not reported as orally active |

Comparative Antitumor Efficacy in Animal Models

In vivo studies confirm that this compound possesses a spectrum of antitumor activity comparable to that of doxorubicin. nih.govnih.gov However, it shows notable advantages in specific tumor models. The analog demonstrates higher activity against murine P388 leukemia that is resistant to doxorubicin and is also more effective against pulmonary metastases originating from Lewis lung carcinoma. nih.govresearchgate.net

While direct comparative data for this compound is specific to these models, studies on the closely related analog, 4'-deoxydoxorubicin, provide further insight. At equitoxic doses in mice, 4'-deoxydoxorubicin was found to be more active than doxorubicin against colon 38 adenocarcinoma. nih.gov Its activity was comparable to doxorubicin against Gross leukemia, mammary carcinoma, and MS-2 sarcoma, but slightly less active against B16 melanoma. nih.gov The demonstrated efficacy against doxorubicin-resistant cell lines and specific metastatic models highlights the potential of this compound to address key challenges in cancer therapy. nih.gov

| Tumor Model | This compound vs. Doxorubicin | Reference Compound |

|---|---|---|

| Doxorubicin-Resistant P388 Leukemia | Higher Activity | Doxorubicin |

| Lewis Lung Carcinoma (Pulmonary Metastases) | Higher Activity | Doxorubicin |

| Colon 38 Adenocarcinoma | More Active (data for 4'-deoxydoxorubicin) | Doxorubicin |

| Gross Leukemia, Mammary Carcinoma, MS-2 Sarcoma | As Active (data for 4'-deoxydoxorubicin) | Doxorubicin |

Comparative DNA Binding Properties and Intercalation Dynamics

The mechanism of action for anthracyclines is closely tied to their ability to intercalate into DNA. This compound (referred to as 4'-IAM in binding studies) exhibits unique DNA binding characteristics that distinguish it from its parent compounds, adriamycin (doxorubicin) and daunomycin. oup.comnih.gov

The interaction of this compound with double-stranded DNA is governed by different thermodynamic parameters. A key difference is the minimal contribution of electrostatic interactions to the total free energy of binding. oup.comnih.gov This is attributed to the lower pKa (6.4) of the amino group in the sugar moiety, which means the molecule is predominantly uncharged at physiological pH, unlike doxorubicin (pKa 8.4) which is almost fully protonated. oup.com Consequently, the binding affinity of this compound to DNA shows very little dependence on ionic strength. oup.com

Furthermore, the enthalpy changes (ΔH°) upon binding are low and can even be positive, in stark contrast to the high and negative enthalpy changes typically seen with doxorubicin. oup.comnih.gov Uniquely among its family, this compound shows a preference for binding to nucleosomal structures over isolated, free DNA. oup.comnih.govnih.gov Its binding to isolated DNA is also characterized by being remarkably cooperative. oup.comnih.gov

| Compound | Target | Intrinsic Binding Constant (Ki) x 10-5 (M-1) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol K) |

|---|---|---|---|---|---|

| This compound (4'-IAM) | Free DNA | 0.19 | -7.1 | 2.1 | 30.8 |

| Nucleosomes | 1.5 | -8.3 | 1.4 | 32.5 | |

| Adriamycin (Doxorubicin) | Free DNA | 4.7 | -8.9 | -7.9 | 3.4 |

| Nucleosomes | 1.5 | -8.3 | -6.2 | 7.0 | |

| Daunomycin | Free DNA | 3.3 | -8.7 | -8.5 | 0.7 |

| Nucleosomes | 1.1 | -8.1 | -7.1 | 3.4 |

Emerging Research Avenues and Future Directions for 4 Deoxy 4 Iododoxorubicinol Studies

Exploration of Novel Drug Delivery Systems (e.g., Liposomes, Niosomes, Nanocarriers)

The therapeutic window of anthracyclines is often limited by dose-dependent toxicities, particularly cardiotoxicity. nih.gov Novel drug delivery systems offer a promising strategy to enhance the therapeutic index of 4'-Deoxy-4'-iododoxorubicinol by improving its pharmacokinetic profile and enabling targeted delivery to tumor tissues.

Liposomes: Liposomal formulations of doxorubicin (B1662922), such as Doxil®/Caelyx®, have successfully reduced cardiotoxicity and improved drug accumulation in tumors through the enhanced permeability and retention (EPR) effect. nih.govnih.gov Similar lipid-based nanocarriers could be engineered for this compound. Research in this area would focus on optimizing lipid composition, particle size, and surface modifications (e.g., PEGylation) to achieve prolonged circulation times and efficient tumor targeting. nih.gov Redox-sensitive liposomes, which release their payload in the reductive tumor microenvironment, represent another avenue for achieving controlled drug release. nih.gov

Niosomes: Niosomes, vesicular systems composed of non-ionic surfactants, offer advantages over liposomes in terms of cost, stability, and versatility. nih.gov Studies on doxorubicin-loaded niosomes have demonstrated their potential for targeted delivery, including to the brain. nih.govbohrium.com Functionalizing niosomes with targeting ligands, such as N-palmitoylglucosamine for brain tumors, could significantly enhance the efficacy of this compound for specific cancer types. nih.gov The development of stimuli-responsive niosomes, such as those sensitive to pH or temperature, could further refine drug release at the tumor site. nih.gov

Nanocarriers: A variety of other nanocarriers, including polymeric nanoparticles, micelles, and magnetic nanoparticles, are being investigated for doxorubicin delivery. nih.gov These systems can be designed to be pH-responsive, releasing the drug more effectively in the acidic tumor microenvironment. nih.gov The potential of these nanocarriers to improve the delivery and efficacy of this compound warrants significant investigation.

| Delivery System | Key Features | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Lipid bilayer vesicles, capable of encapsulating hydrophilic and lipophilic drugs. Can be PEGylated for longer circulation. | Reduced cardiotoxicity, enhanced tumor accumulation via EPR effect, potential for controlled release. |

| Niosomes | Vesicles of non-ionic surfactants, generally more stable and less expensive than liposomes. | Improved stability, lower cost, potential for brain targeting and stimuli-responsive release. |

| Polymeric Nanoparticles | Solid colloidal particles, can be tailored for controlled drug release. | Sustained drug release, protection of the drug from degradation, tunable properties. |

| Magnetic Nanocarriers | Superparamagnetic iron oxide cores with a coating for drug loading. | Targeted delivery using an external magnetic field, pH-responsive drug release. |

Further Elucidation of Complex Molecular Interactions and Cellular Signaling Pathways

While it is known that this compound inhibits DNA synthesis, a comprehensive understanding of its molecular interactions and the downstream cellular signaling pathways it modulates is crucial for its optimal use. nih.gov

The substitution of the 4'-hydroxyl group with iodine alters the molecule's lipophilicity and pKa, leading to distinct DNA binding characteristics compared to doxorubicin. nih.gov Specifically, it exhibits a reduced dependence on electrostatic interactions for DNA binding and shows a preference for nucleosomal structures. nih.gov Further studies are needed to explore how these unique binding properties translate into differential effects on gene expression and DNA repair mechanisms.

Research has shown that anthracyclines can induce apoptosis through the activation of p53 and the release of pro-apoptotic factors. nih.gov Investigating the specific apoptotic pathways triggered by this compound is a key area for future research. It is also important to understand its effects on other cellular processes such as cell cycle progression and senescence. While some studies suggest that doxorubicin-induced DNA damage and cell cycle arrest can be independent of p53, the specific mechanisms for its iodo-analogue are yet to be fully elucidated.

Development of Advanced Predictive Models for Efficacy in Preclinical Translation

The translation of preclinical findings to clinical success is a major challenge in oncology drug development. frontiersin.org Advanced predictive models can help to de-risk this process by providing more accurate forecasts of a drug's efficacy and toxicity.

In Silico Models: Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be employed to predict the activity of this compound against a panel of cancer cell lines with diverse genetic backgrounds. These models can help identify potential biomarkers of sensitivity and resistance.

Machine Learning Algorithms: Machine learning models, including random forests, can integrate complex datasets, including genomic, transcriptomic, and proteomic data from preclinical models, to predict drug response. jacc.org Developing such models for this compound could aid in patient stratification and the design of more effective clinical trials. For instance, a model combining clinical and genetic factors has shown promise in predicting anthracycline cardiotoxicity. jacc.org

3D Tumor Models: Three-dimensional (3D) in vitro models, such as spheroids and organoids, more closely mimic the tumor microenvironment than traditional 2D cell cultures. predictive-oncology.com Utilizing these models to test the efficacy of this compound can provide more clinically relevant data and improve the predictive power of preclinical studies.

| Predictive Model Type | Description | Application for this compound |

|---|---|---|

| In Silico Models (e.g., QSAR) | Computational models that relate the chemical structure of a compound to its biological activity. | Predicting activity against various cancer types, identifying potential biomarkers. |

| Machine Learning | Algorithms that can learn from and make predictions on complex datasets. | Integrating multi-omics data to predict patient response and risk of toxicity. |

| 3D In Vitro Models | Cell culture systems (spheroids, organoids) that mimic the in vivo tumor microenvironment. | More accurate assessment of drug efficacy and penetration in a tumor-like context. |

Integration with Advanced Immunotherapy Research Paradigms

The combination of chemotherapy with immunotherapy is a rapidly advancing field in oncology. ox.ac.uk Chemotherapeutic agents can induce immunogenic cell death (ICD), which enhances the anti-tumor immune response and can synergize with immune checkpoint inhibitors. nih.gov

Immune Checkpoint Inhibitors: The potential of this compound to be combined with immune checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1/PD-L1 antibodies, is a compelling area for future investigation. nih.govnorthwestern.edu Research should focus on determining the optimal sequencing and dosing of these combinations to maximize synergistic effects and overcome immune resistance. The ability of some chemotherapies to upregulate antigen presentation on cancer cells suggests a promising mechanism for synergy with checkpoint blockade. elifesciences.orgnih.gov

Targeting the IDO Pathway: The indoleamine 2,3-dioxygenase (IDO) pathway is another important immune checkpoint that can be targeted to enhance anti-tumor immunity. onclive.com Exploring the combination of this compound with IDO inhibitors could represent a novel therapeutic strategy.

Optimization of Preclinical Research Models and Methodologies

To accurately evaluate the therapeutic potential and toxicities of this compound, it is essential to utilize and optimize relevant preclinical models.

Animal Models of Cardiotoxicity: A significant challenge in the preclinical assessment of anthracyclines is recapitulating the chronic nature of cardiotoxicity observed in patients. nih.gov The development and refinement of animal models that more accurately mimic human cardiotoxicity, for instance, through chronic low-dose administration regimens, are crucial for evaluating the cardiac safety profile of this compound. researchgate.netnih.gov

Syngeneic and Genetically Engineered Mouse Models: To study the interplay between this compound and the immune system, the use of immunocompetent preclinical models is necessary. nih.gov Syngeneic tumor models and genetically engineered mouse models (GEMMs) provide valuable platforms for investigating the efficacy of combination therapies with immunotherapy. mdpi.com

Personalized Preclinical Models: The use of patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) can help to predict individual patient responses to this compound and guide personalized treatment strategies. These models better represent the heterogeneity of human tumors. wiley.com

Q & A

Q. What distinguishes the mechanism of action of 4'-Deoxy-4'-iododoxorubicin from doxorubicin in anthracycline-sensitive cancer cells?

Methodological Answer: Comparative studies using fluorescence spectrophotometry (excitation/emission at 479/593 nm) reveal that 4'-Deoxy-4'-iododoxorubicin exhibits enhanced intracellular retention in sensitive cells compared to doxorubicin. This is attributed to structural modifications (4'-deoxy-4'-iodo substitution), which reduce efflux pump recognition. Researchers should measure drug incorporation via clonogenic assays and DNA synthesis inhibition using tritiated thymidine uptake in wild-type vs. resistant cell lines .

Q. How does 4'-Deoxy-4'-iododoxorubicinol retain activity in multidrug-resistant (MDR) cancer models?

Methodological Answer: In vitro resistance profiling using C6 doxorubicin-resistant cells (vincristine-resistant phenotype) demonstrates that the 13-dihydrometabolite 4'-iododoxorubicinol retains partial anti-proliferative activity, unlike doxorubicinol. Researchers should quantify metabolite incorporation via dose-response assays (e.g., IC₅₀ comparisons) and correlate with P-glycoprotein expression levels. Growth inhibition assays show 100–200× higher potency of 4'-iododoxorubicinol in resistant cells than doxorubicinol .

Advanced Research Questions

Q. How can experimental models resolve contradictions between in vitro cytotoxicity and clinical response rates of 4'-Deoxy-4'-iododoxorubicin?

Methodological Answer: Phase II clinical trials indicate low response rates in advanced breast cancer despite in vitro potency. To address this, researchers should:

- Compare intratumoral drug penetration using HPLC or mass spectrometry in xenograft models.

- Evaluate metabolite conversion rates (e.g., iododoxorubicinol) in plasma vs. tumor tissue.

- Incorporate pharmacokinetic modeling to assess body weight-adjusted dosing, as obesity enhances aldo-ketoreductase activity, accelerating parent drug metabolism .

Q. What experimental designs optimize the assessment of 4'-iododoxorubicinol's contribution to antitumor efficacy?

Methodological Answer:

- Use paired in vitro/in vivo studies: Measure metabolite cytotoxicity in human tumor clonogenic assays (HTCA) and compare with in vivo tumor regression in murine models.

- Apply fluorescence-activated cell sorting (FACS) to quantify intracellular accumulation of iododoxorubicinol vs. parent drug in patient-derived tumor samples.

- Design phase II trials with stratified dosing based on metabolic clearance rates (e.g., obese vs. non-obese cohorts) to mitigate undertreatment risks .

Q. How does 4'-Deoxy-4'-iododoxorubicin modulate cardiotoxicity compared to doxorubicin?

Methodological Answer:

- Conduct comparative echocardiography in murine models to assess left ventricular ejection fraction (LVEF) post-treatment.

- Quantitate myocardial lipid peroxidation (via malondialdehyde assays) and histopathological changes (vacuolization, necrosis).

- Pharmacokinetic studies in rats show reduced cardiotoxicity correlates with lower myocardial accumulation of 4'-Deoxy-4'-iododoxorubicin due to altered tissue distribution .

Methodological Considerations for Data Analysis

Q. How should researchers analyze contradictory data on metabolite activity across cell lines and clinical outcomes?

Methodological Answer:

- Perform meta-analyses of in vitro (HTCA) and clinical trial data (e.g., Ann. Oncol. phase II studies) to identify covariates (e.g., tumor type, metabolic enzymes).

- Use multivariate regression to isolate factors influencing metabolite efficacy (e.g., aldo-ketoreductase isoform expression).

- Apply mechanistic PK/PD models linking plasma AUC ratios (parent:metabolite) to tumor response rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products